molecular formula C12H22N2O2 B577514 Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1239319-94-8

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

Cat. No. B577514
CAS RN: 1239319-94-8
M. Wt: 226.32
InChI Key: TWNDWKDXPSDFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is a biochemical reagent . It has a molecular weight of 226.32 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate was synthesized using dichloromethane and Dess-Martin periodinane .


Molecular Structure Analysis

The molecular formula of Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is C12H22N2O2 . The InChI code is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(13)7-12/h9H,4-8,13H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is a pale-yellow to yellow to brown liquid or solid . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

  • Synthesis of Novel Compounds

    Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate and its derivatives are used in synthesizing various novel compounds. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is synthesized for selective derivation on azetidine and cyclobutane rings, accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

  • Molecular Structure Analysis

    The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, has been characterized through techniques like NMR spectroscopy and X-ray diffraction, providing insights into the structural properties of these spirocyclic compounds (Moriguchi et al., 2014).

  • Reaction Pathways

    Research has explored different reaction pathways involving tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with other reagents like N,N-dimethylformamide dimethyl acetal, indicating its reactivity and potential for creating diverse compounds (Moskalenko & Boev, 2012).

  • Biologically Active Compounds Synthesis

    Several research efforts focus on the synthesis of biologically active compounds. For example, the synthesis of spirocyclic 3-oxotetrahydrofurans having carbo and heterocyclic fragments, which may be used in preparing other potential biologically active heterocyclic compounds, involves compounds like tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (Moskalenko & Boev, 2012).

  • Chiral Compound Synthesis

    The synthesis of chiral cyclic amino acid esters like (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate highlights the potential of these compounds in creating stereoselective structures, significant in drug development (Moriguchi et al., 2014).

  • Protecting Group for Amines Synthesis

    A novel reagent, tert-butyl (2,4-dioxo-3-azaspiro[5,5] undecan-3-yl) carbonate (Boc-OASUD), derived from similar compounds, has been developed for the preparation of N-Boc-amino acids, indicating the utility of these compounds in amino acid modification (Rao et al., 2017).

  • Optical Isomer Synthesis

    The synthesis of optically pure isomers of spirooxaziridines, such as (2R,αS)-6(e)-tert-butyl-2-(α-methylbenzyl)-1,2-oxazaspiro[2.5.] octane, for the production of single lactams, reveals the potential of these compounds in creating optically active pharmaceutical ingredients (Lattes et al., 1982).

Safety And Hazards

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate is classified under GHS07. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(13)7-12/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNDWKDXPSDFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719164
Record name tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate

CAS RN

1239319-94-8
Record name tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The process is performed according to the procedure described in Example 6 (step 6.4.). Starting with 2.05 g (8.15 mmol) of tert-butyl 2-azido-6-azaspiro[3.4]octane-6-carboxylate (isomer 2) and 0.84 g (4.08 mmol) of Lindlar catalyst (PdCaCO3), 1.11 g of product are obtained in the form of a yellow oil.
Quantity
2.05 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
1.11 g
Type
reactant
Reaction Step Two
Name
Lindlar catalyst
Quantity
0.84 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.50 g (7.27 mmol) of Lindlar catalyst (PdCaCO3) are added to a solution of 3.67 g (14.54 mmol) of tert-butyl 2-azido-6-azaspiro[3.4]octane-6-carboxylate, obtained in step 6.3., in 60 mL of ethanol. The reaction medium is placed in a Parr flask under a hydrogen atmosphere at 20 psi, at room temperature for 5 hours. The resulting mixture is filtered through Celite and the filtrate is then concentrated under reduced pressure. After evaporating off the solvent, the residue obtained is purified by chromatography on silica gel, eluting with a 95/5/0.5 mixture of dichloromethane, methanol and 28% aqueous ammonia.
Quantity
3.67 g
Type
reactant
Reaction Step One
Name
Lindlar catalyst
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.